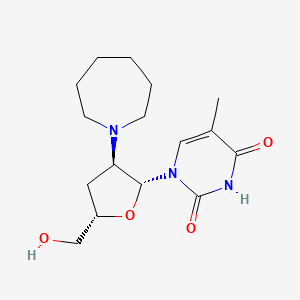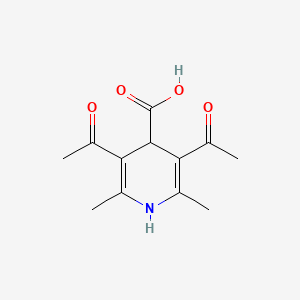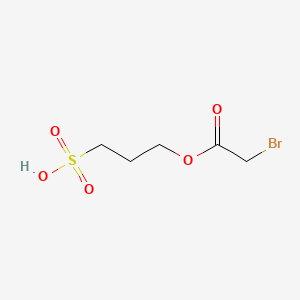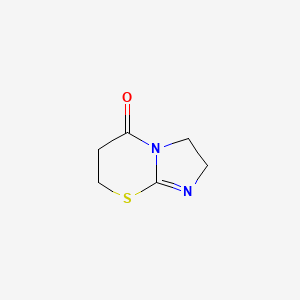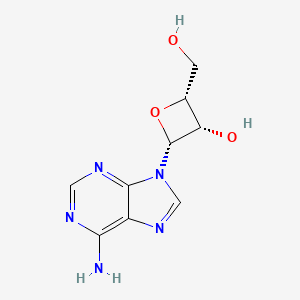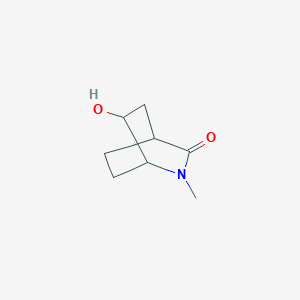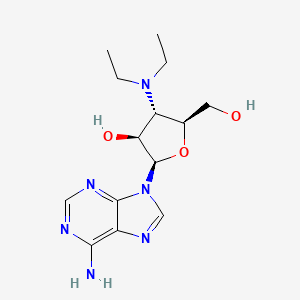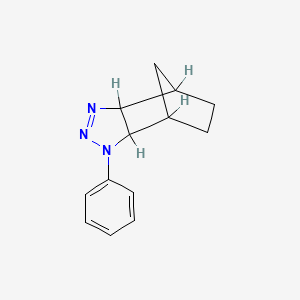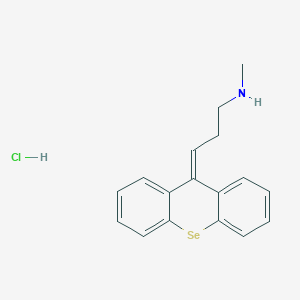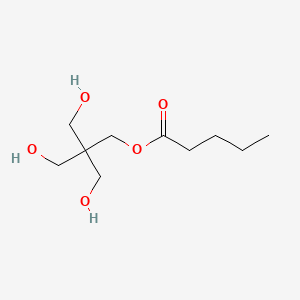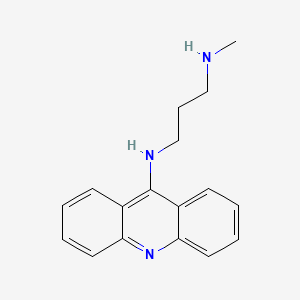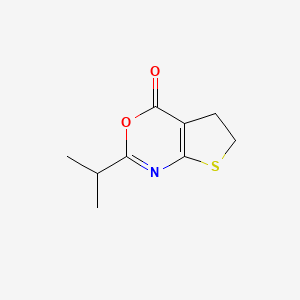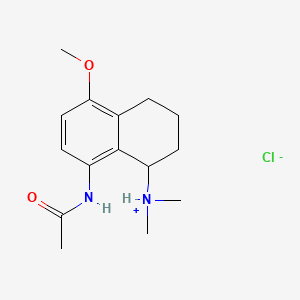
N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide is a chemical compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide typically involves the condensation of 4-oxo-2-phenyl-4H-chromen-3-yl with methanesulfonamide. One common method includes the use of base-catalyzed reactions under mild conditions to achieve good yields . The reaction may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the process .
Industrial Production Methods
Industrial production of this compound may utilize green chemistry principles to minimize environmental impact. Techniques such as microwave and ultrasound irradiation, solvent-free reactions, and the use of ionic liquids as solvents have been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives with altered functional groups.
Applications De Recherche Scientifique
N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Oxo-2-phenyl-4H-chromen-3-yl β-D-glucopyranosyl-(1->2)-β-D-glucopyranoside
- N-(4-ET-PHENYL)-2-OXO-2-(2-((4-OXO-4H-CHROMEN-3-YL)METHYLENE)HYDRAZINO)ACETAMIDE
- N-[4-({(2E)-2-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]HYDRAZINO}CARBONYL)PHENYL]BENZENESULFONAMIDE
Uniqueness
N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide is unique due to its specific combination of a chromone core, phenyl group, and methanesulfonamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
6959-92-8 |
|---|---|
Formule moléculaire |
C16H13NO4S |
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
N-(4-oxo-2-phenylchromen-3-yl)methanesulfonamide |
InChI |
InChI=1S/C16H13NO4S/c1-22(19,20)17-14-15(18)12-9-5-6-10-13(12)21-16(14)11-7-3-2-4-8-11/h2-10,17H,1H3 |
Clé InChI |
OITAOLSAMIHDBV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


